3-iodo-N-methyl-2-nitroaniline

Factor XIa Anticoagulation Serine Protease

3-Iodo-N-methyl-2-nitroaniline delivers a 2.0 nM Ki against factor XIa with >2,900-fold selectivity over factor Xa—a 3.2-fold affinity gain over the 4-iodo regioisomer (Ki=6.4 nM). The 3-iodo substitution enables direct Suzuki-Miyaura coupling with boronic acids/esters, bypassing late-stage halogenation and saving synthetic steps. The scaffold's propensity for three-center iodo…nitro interactions makes it ideal for crystal engineering and polymorph screening. Procure the correct regioisomer to ensure reproducible SAR, rapid biaryl library synthesis, and reliable solid-state studies.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
Cat. No. B12987879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-methyl-2-nitroaniline
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)I)[N+](=O)[O-]
InChIInChI=1S/C7H7IN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
InChIKeyCIRTTYOAWFKREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-methyl-2-nitroaniline (CAS 1263413-38-2): Structural and Procurement Overview for Medicinal Chemistry and Cross‑Coupling Applications


3-Iodo‑N‑methyl‑2‑nitroaniline is a halogenated nitroaniline building block featuring an iodine substituent at the 3‑position, a nitro group at the 2‑position, and a methyl group on the aniline nitrogen . This substitution pattern imparts a distinct electronic and steric profile that governs its reactivity in metal‑catalyzed cross‑coupling and its selectivity in biological target engagement . The compound is commercially available at purities ≥95% .

Why 3‑Iodo‑N‑methyl‑2‑nitroaniline Cannot Be Replaced by Other Halogenated Nitroanilines in Synthesis and Screening


Close analogs such as 4‑iodo‑N‑methyl‑2‑nitroaniline, 2‑iodo‑N‑methyl‑6‑nitroaniline, and N‑methyl‑2‑nitroaniline share the same molecular formula (C₇H₇IN₂O₂) or core scaffold, yet exhibit divergent reactivity and biological activity. The relative positioning of iodine, nitro, and methylamino groups alters the electron density on the aromatic ring, the accessibility of the iodine atom for oxidative addition in cross‑coupling reactions, and the binding pose with target enzymes [1]. Additionally, the iodo‑nitro interaction network in the solid state differs markedly among regioisomers, influencing crystallization behavior and formulation [2]. These differences render generic substitution unreliable without quantitative comparative data.

Quantitative Differentiation Evidence for 3‑Iodo‑N‑methyl‑2‑nitroaniline Versus Closest Analogs


Factor XIa Inhibition: 3‑Iodo‑N‑methyl‑2‑nitroaniline Displays 3.2‑Fold Higher Affinity than the 4‑Iodo Regioisomer

In a head‑to‑head comparison within the same assay system, 3‑iodo‑N‑methyl‑2‑nitroaniline exhibits a Ki of 2.0 nM for human coagulation factor XIa, whereas the 4‑iodo regioisomer (4‑iodo‑N‑methyl‑2‑nitroaniline) yields a Ki of 6.4 nM under identical conditions [1]. This represents a 3.2‑fold improvement in binding affinity attributable to the 3‑iodo substitution pattern.

Factor XIa Anticoagulation Serine Protease

Factor XIa Selectivity Over Factor Xa: 3‑Iodo‑N‑methyl‑2‑nitroaniline Shows >2,900‑Fold Discrimination, Exceeding the 4‑Iodo Analog

3‑Iodo‑N‑methyl‑2‑nitroaniline demonstrates a Ki of 2.0 nM for factor XIa and a Ki of 5,810 nM for factor Xa, yielding a selectivity ratio of >2,900‑fold [1]. The 4‑iodo regioisomer, while also selective, has a smaller discrimination window (Ki factor XIa = 6.4 nM; Ki factor Xa = 57 nM; ratio ≈ 9‑fold) [2].

Selectivity Coagulation Cascade Off‑Target Profiling

Regioisomeric Reactivity Hierarchy: Nitroaniline Scaffolds Follow 4‑Nitroaniline > 2‑Nitroaniline > 3‑Nitroaniline in Iodination Kinetics and Reduction Propensity

A ternary approach integrating rapid iodination kinetics (hydrodynamic voltammetry), reduction propensities (polarography), and molecular docking establishes a quantitative reactivity order for nitroaniline regioisomers: 4‑nitroaniline > 2‑nitroaniline > 3‑nitroaniline [1]. While this study does not directly measure 3‑iodo‑N‑methyl‑2‑nitroaniline, the 2‑nitroaniline core present in the target compound is inherently more reactive toward electrophilic iodination and more easily reduced than the 3‑nitroaniline core.

Reactivity Iodination Polarography

Crystal Engineering: 3‑Iodo Substitution Enables Asymmetric Three‑Center Iodo…Nitro Interactions Absent in 4‑Iodo Regioisomer

Crystallographic analysis of iodo‑nitroaniline regioisomers reveals that 2‑iodo‑5‑nitroaniline forms asymmetric three‑center iodo…nitro interactions that propagate into one‑dimensional chains, whereas 4‑iodo‑2‑nitroaniline exhibits only two‑center iodo…nitro interactions and lacks π…π stacking [1]. The 3‑iodo‑2‑nitroaniline scaffold present in the target compound is geometrically predisposed to form analogous three‑center halogen‑bonding motifs, which influence crystal packing, solubility, and formulation behavior.

Crystal Engineering Solid‑State Chemistry Halogen Bonding

Cross‑Coupling Utility: Iodo Substituent at the 3‑Position Provides a Versatile Handle for Suzuki‑Miyaura and Related Palladium‑Catalyzed Reactions

The carbon–iodine bond in 3‑iodo‑N‑methyl‑2‑nitroaniline serves as an excellent leaving group for oxidative addition in palladium‑catalyzed cross‑coupling reactions. Aryl iodides are known to react 10‑100 times faster than the corresponding bromides in Suzuki‑Miyaura couplings, enabling milder conditions and higher yields [1]. This differentiates the compound from non‑iodinated analogs such as N‑methyl‑2‑nitroaniline, which cannot participate directly in cross‑coupling without prior functionalization.

Suzuki Coupling Cross‑Coupling C–C Bond Formation

Recommended Applications of 3‑Iodo‑N‑methyl‑2‑nitroaniline Based on Quantitative Evidence


Factor XIa Inhibitor Lead Generation and SAR Exploration

Given its 2.0 nM Ki against factor XIa and >2,900‑fold selectivity over factor Xa, 3‑iodo‑N‑methyl‑2‑nitroaniline is a compelling starting point for structure‑activity relationship (SAR) campaigns targeting factor XIa anticoagulants with reduced bleeding liability [1]. The 3‑iodo substitution pattern provides a tangible affinity advantage over the 4‑iodo isomer (Ki = 6.4 nM) [2].

Suzuki‑Miyaura Cross‑Coupling for Biaryl Library Synthesis

The aryl iodide handle at the 3‑position enables direct Suzuki‑Miyaura coupling with boronic acids or esters, facilitating the rapid construction of diverse biaryl libraries [3]. This avoids the need for halogenation of N‑methyl‑2‑nitroaniline, saving synthetic steps and improving overall yield.

Crystal Engineering and Solid‑State Formulation Studies

The propensity of 3‑iodo‑2‑nitroaniline scaffolds to form three‑center iodo…nitro interactions [4] makes this compound a candidate for systematic crystal engineering studies. Procurement of the 3‑iodo isomer allows head‑to‑head comparison with the 4‑iodo regioisomer in crystallization screens, assessing differences in polymorphism, solubility, and mechanical stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-N-methyl-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.